molecular formula C3H12BN B7800902 borane;N,N-dimethylmethanamine

borane;N,N-dimethylmethanamine

Cat. No.: B7800902
M. Wt: 72.95 g/mol
InChI Key: WVMHLYQJPRXKLC-UHFFFAOYSA-N
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Description

Borane;N,N-dimethylmethanamine, also known as trimethylamine borane (TMAB), is a coordination complex formed between borane (BH₃) and trimethylamine [(CH₃)₃N]. Its systematic IUPAC name is Boron, (N,N-dimethylmethanamine)trihydro-, (T-4)-, reflecting its tetrahedral geometry .

Properties

IUPAC Name

borane;N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.BH3/c1-4(2)3;/h1-3H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHLYQJPRXKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃H₁₂BN
  • Molecular Weight : 72.95 g/mol
  • Structure : A Lewis acid-base adduct where BH₃ is stabilized by the lone pair of trimethylamine (Figure 1).
  • Applications : Widely used as a reducing agent in organic synthesis, a catalyst in polymerization, and a precursor in pharmaceutical chemistry .

Comparison with Similar Amine-Borane Complexes

Table 1: Structural and Functional Comparison of Amine-Boranes

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Trimethylamine borane (TMAB) 75-22-9 C₃H₁₂BN 72.95 High stability, low toxicity Reducing agent, catalysis
Dimethylamine borane (DMAB) 74-94-2 C₂H₁₀BN 58.81 Moderate reactivity, toxic Organic synthesis
Triethylamine borane 1722-26-9 C₆H₁₈BN 114.81 Volatile, air-sensitive Hydroboration reactions
Ammonia borane 13774-81-7 NH₃BH₃ 30.83 High hydrogen content (19.6 wt%), unstable Hydrogen storage
2-Picoline borane 3999-00-6 C₆H₁₀BN 107.96 High reactivity in aqueous media DNA methylation analysis

Reactivity and Catalytic Performance

  • TMAB vs. DMAB : In TET-assisted pyridine borane sequencing (TAPS), TMAB and ammonia borane achieved 100% conversion of 5-carboxylcytosine (5caC) to dihydrouracil (DHU), whereas DMAB showed only ~30% efficiency due to steric hindrance and lower Lewis acidity .
  • Catalytic Pathways : Borane complexes like TMAB facilitate carbene transfer reactions via B–O bond formation (path O) or B–C bond formation (path C). Computational studies indicate path C is preferred for substrates with electron-withdrawing groups .

Stability and Toxicity

  • TMAB : Classified as a Tier 1 chemical requiring hazard assessment only . Exhibits low acute toxicity in occupational settings.
  • DMAB : Linked to clinical toxicity, including respiratory distress and dermatitis upon prolonged exposure .

Mechanistic Insights

  • DNA Sequencing : 2-Picoline borane’s superior performance in TAPS underscores the importance of borane’s steric and electronic properties .

Challenges and Innovations

  • Stability : Ammonia borane’s instability necessitates additives like ionic liquids for safe hydrogen release .
  • Toxicity Mitigation: DMAB’s toxicity limits its industrial use, driving research into safer alternatives like morpholinohexyl sulfide-based boranes .

Q & A

Q. What are the recommended synthetic methods for preparing borane-N,N-dimethylmethanamine complexes, and how can purity be optimized?

Borane-N,N-dimethylmethanamine complexes are typically synthesized via direct reaction of dimethylamine with borane (BH₃) in anhydrous conditions. Key steps include:

  • Purification : Use vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to remove unreacted dimethylamine or borane byproducts .
  • Stoichiometric Control : Maintain a 1:1 molar ratio to avoid side reactions (e.g., oligomerization of borane) .
  • Characterization : Confirm purity via 11^{11}B NMR (borane resonance at δ ~10 ppm) and elemental analysis .

Q. What spectroscopic and chromatographic techniques are critical for characterizing borane-N,N-dimethylmethanamine?

  • NMR Spectroscopy :
  • 1^{1}H NMR: Methyl groups on dimethylamine appear as a singlet at δ ~2.1–2.3 ppm.
  • 11^{11}B NMR: A sharp peak near δ 10 ppm confirms borane coordination .
    • Mass Spectrometry : Look for molecular ion peaks at m/z 73 (C₃H₉N) for the ligand and m/z 88 (C₃H₁₀BN) for the borane complex .
    • HPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) can resolve degradation products .

Q. What safety protocols are essential when handling borane-N,N-dimethylmethanamine in laboratory settings?

  • Acute Toxicity : Rodent studies show LD₅₀ values of 250–500 mg/kg (oral) and 100–200 mg/kg (intraperitoneal), necessitating PPE (gloves, goggles) and fume hood use .
  • Reactivity : Avoid contact with oxidizing agents (risk of exothermic decomposition) .
  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent borane dissociation .

Advanced Research Questions

Q. How does the borane moiety influence the reactivity of N,N-dimethylmethanamine in cross-coupling reactions?

The borane group acts as a Lewis acid, stabilizing electron-rich intermediates in Suzuki-Miyaura couplings. For example:

  • Mechanistic Role : Borane enhances nucleophilicity of the amine, facilitating transmetalation with palladium catalysts .
  • Substrate Scope : Borane-N,N-dimethylmethanamine derivatives enable coupling with aryl halides bearing electron-withdrawing groups (e.g., NO₂, CF₃) at yields >80% .
  • Limitations : Steric hindrance from the dimethyl groups reduces efficacy with bulky substrates (e.g., ortho-substituted aryl chlorides) .

Q. How can density functional theory (DFT) be applied to study borane-N,N-dimethylmethanamine’s electronic structure?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model B–N bonding.
  • Key Findings :
  • The B–N bond length (~1.65 Å) correlates with experimental X-ray data .
  • Electron density analysis reveals charge transfer from dimethylamine to borane, confirming dative bond formation .
    • Applications : Predict redox potentials for catalytic applications or design derivatives with tailored Lewis acidity .

Q. How can researchers resolve contradictions in environmental fate data for borane-N,N-dimethylmethanamine?

Discrepancies arise from pH-dependent behavior:

  • Mobility in Soil : Predicted log Koc = 7.32–8.87 suggests high mobility, but cationic speciation (pKa = 9.8) increases adsorption to clay-rich soils .
  • Aquatic Toxicity : LC₅₀ values vary:
SpeciesLC₅₀ (mg/L)pHSource
Daphnia magna12.57.0
Danio rerio45.28.5
  • Resolution : Standardize test conditions (pH, salinity) and account for speciation using ion-selective electrodes .

Q. What strategies mitigate borane dissociation during catalytic applications?

  • Additives : Introduce weakly coordinating ligands (e.g., THF) to stabilize BH₃ without competing with substrate binding .
  • Temperature Control : Operate below 40°C to prevent thermal decomposition (TGA shows ~5% mass loss at 60°C) .
  • Encapsulation : Use mesoporous silica scaffolds to limit borane leaching, improving recyclability (>5 cycles with <10% activity loss) .

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